Cas no 2305151-67-9 (4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride)

4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a cyclobutyl scaffold with a dimethylamino substituent. This compound is of interest in medicinal chemistry and chemical biology due to its potential as a covalent inhibitor, leveraging the reactive sulfonyl fluoride moiety for selective targeting of nucleophilic residues in proteins. The (1s,3s)-stereochemistry of the cyclobutyl ring enhances structural rigidity, while the dimethylamino group may improve solubility and pharmacokinetic properties. Its unique structure makes it a valuable intermediate for probing enzyme active sites or developing irreversible inhibitors, particularly in protease or hydrolase research. The compound's stability and selectivity render it suitable for advanced bioconjugation studies.
4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride structure
2305151-67-9 structure
Product Name:4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride
CAS No:2305151-67-9
MF:C13H19FN2O4S2
MW:350.429364442825
CID:6335439
PubChem ID:139021435
Update Time:2025-06-15

4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-26577394
    • 4-({[(1s,3s)-3-(dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride
    • Z2759886374
    • 2305151-67-9
    • 4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride
    • Inchi: 1S/C13H19FN2O4S2/c1-16(2)11-7-10(8-11)9-15-22(19,20)13-5-3-12(4-6-13)21(14,17)18/h3-6,10-11,15H,7-9H2,1-2H3
    • InChI Key: VZNVTLLHTSDNIO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)S(=O)(=O)F)(NCC1CC(C1)N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 350.07702760g/mol
  • Monoisotopic Mass: 350.07702760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 100Ų

4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride

Comprehensive Overview of 4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride (CAS No. 2305151-67-9)

The compound 4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride (CAS No. 2305151-67-9) is a highly specialized sulfonyl fluoride derivative with significant potential in medicinal chemistry and biochemical research. Its unique structure, featuring a cyclobutyl core and a sulfamoyl linkage, makes it a valuable intermediate for designing targeted inhibitors and probes. Researchers are increasingly interested in this molecule due to its ability to interact with cysteine residues in proteins, a property leveraged in activity-based protein profiling (ABPP) and covalent drug discovery.

In recent years, the demand for sulfonyl fluoride-based compounds has surged, driven by their applications in proteomics and chemical biology. The 4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride stands out due to its balanced reactivity and selectivity, making it a candidate for exploring enzyme mechanisms and post-translational modifications. Its dimethylamino group further enhances solubility and bioavailability, addressing common challenges in drug development.

One of the most searched questions in AI-driven drug discovery platforms is how to optimize covalent inhibitors for better specificity. This compound’s sulfonyl fluoride moiety provides a reversible covalent binding mechanism, a hotspot topic in precision medicine. Additionally, its cyclobutyl scaffold aligns with trends in fragment-based drug design (FBDD), where rigid rings improve binding affinity. These attributes make CAS No. 2305151-67-9 a subject of interest in high-throughput screening (HTS) campaigns.

From a synthetic perspective, the preparation of 4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride involves multi-step organic transformations, including sulfonylation and amine coupling. Its purity and stability are critical for reproducible results, a concern frequently raised in pharmaceutical forums. Analytical techniques like HPLC and NMR are essential for characterizing this compound, ensuring compliance with Good Laboratory Practice (GLP) standards.

Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling protocols for sulfonyl fluorides are emphasized in laboratory safety guidelines. Researchers often inquire about storage conditions—recommendations include anhydrous environments and inert atmospheres to preserve the compound’s reactivity. This aligns with broader industry shifts toward green chemistry and sustainable practices.

In summary, 4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride (CAS No. 2305151-67-9) represents a convergence of innovation in drug discovery and chemical biology. Its versatility in probing protein-ligand interactions and compatibility with AI-aided molecular modeling tools positions it as a key player in next-generation therapeutics. As the scientific community continues to explore its applications, this compound is poised to contribute to breakthroughs in personalized medicine and targeted therapy.

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